3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C15H18ClNO5 It is characterized by the presence of a chloro group, an ethoxy group, and a morpholino-oxoethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzaldehyde Core: The starting material, 3-chloro-5-ethoxybenzaldehyde, is prepared through the chlorination and subsequent ethoxylation of benzaldehyde.
Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where the benzaldehyde derivative reacts with morpholine in the presence of a suitable base.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chloro-4-(2-morpholino-2-oxoethoxy)benzaldehyde: Lacks the ethoxy group.
3-Chloro-5-ethoxy-4-(2-pyrrolidin-2-oxoethoxy)benzaldehyde: Contains a pyrrolidin-2-oxoethoxy group instead of a morpholino-2-oxoethoxy group.
Uniqueness
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to the combination of its chloro, ethoxy, and morpholino-oxoethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18ClNO5 |
---|---|
Molecular Weight |
327.76 g/mol |
IUPAC Name |
3-chloro-5-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18ClNO5/c1-2-21-13-8-11(9-18)7-12(16)15(13)22-10-14(19)17-3-5-20-6-4-17/h7-9H,2-6,10H2,1H3 |
InChI Key |
RMVQVUZLGOLNAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.